molecular formula C11H14N2O3 B12653702 N2-Benzyl-DL-asparagine CAS No. 5330-39-2

N2-Benzyl-DL-asparagine

Katalognummer: B12653702
CAS-Nummer: 5330-39-2
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: IYPFHQCBXITDFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 2469 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its utility in research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of NSC 2469 involves specific synthetic routes that require precise reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of NSC 2469 is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and high yield. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced technologies to monitor and control the reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions: NSC 2469 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize NSC 2469.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions to replace functional groups in NSC 2469.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NSC 2469.

Wissenschaftliche Forschungsanwendungen

NSC 2469 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: NSC 2469 is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: The compound is utilized in industrial processes for the production of other chemicals and materials.

Wirkmechanismus

The mechanism of action of NSC 2469 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

NSC 2469 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as NSC 1234, NSC 5678, and NSC 9101 share structural similarities with NSC 2469.

    Uniqueness: NSC 2469 may exhibit unique properties or activities that distinguish it from these similar compounds, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

5330-39-2

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

4-amino-2-(benzylamino)-4-oxobutanoic acid

InChI

InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)

InChI-Schlüssel

IYPFHQCBXITDFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.